4-Azaspiro[2.5]octan-7-one is a chemical compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within the ring system. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry, serving as a building block for more complex molecules and as a subject of study in biological pathways and interactions.
4-Azaspiro[2.5]octan-7-one falls under the category of azaspiro compounds, which are nitrogen-containing heterocycles. Its classification is significant in medicinal chemistry due to its structural features that may influence biological activity and reactivity.
The synthesis of 4-Azaspiro[2.5]octan-7-one can be accomplished through several methods, with a common approach involving the annulation of a cyclopentane ring with a nitrogen-containing moiety. This method typically employs conventional chemical transformations that require minimal chromatographic purification.
Industrial production methods may involve large-scale synthesis with optimized conditions to ensure high yield and purity. Techniques such as continuous flow processes may also be employed to enhance efficiency.
The molecular structure of 4-Azaspiro[2.5]octan-7-one features a spirocyclic framework where the nitrogen atom is integrated into the cyclic system. This configuration allows for unique steric and electronic properties that can influence its reactivity and biological interactions.
4-Azaspiro[2.5]octan-7-one participates in various chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions utilized during the reactions, such as yielding ketones or alcohols from oxidation or reduction processes respectively.
The mechanism of action of 4-Azaspiro[2.5]octan-7-one involves its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved.
Relevant data regarding these properties can be critical for applications in research and industrial settings.
4-Azaspiro[2.5]octan-7-one has significant applications across various scientific domains:
The 4-azaspiro[2.5]octan-7-one scaffold exhibits several structurally distinctive features that confer unique advantages in drug design. Its central cyclopropane ring introduces significant ring strain energy (approximately 27 kcal/mol), which can enhance binding affinity through forced ligand pre-organization and optimal vector alignment with biological targets . Simultaneously, the embedded lactam (7-one) provides a hydrogen-bond acceptor/donor pair that facilitates specific molecular recognition events—a feature exploited in protease inhibition and receptor antagonism. The spiro junction at C1 creates a rigid chiral center, reducing conformational entropy penalties upon target binding while enabling exploration of novel chemical space inaccessible to flat molecules [1].
Table 1: Key Structural and Physicochemical Properties of 4-Azaspiro[2.5]octan-7-one
Property | Value/Description | Medicinal Chemistry Significance |
---|---|---|
Molecular Formula | C₇H₁₁NO | Enables diversity-oriented derivatization |
Molecular Weight | 125.17 g/mol | Compliant with lead-like compound guidelines |
Hydrogen Bond Acceptors | 2 (carbonyl O, tertiary N) | Facilitates target interactions |
Hydrogen Bond Donors | 1 (N-H) | Enhances solubility and binding specificity |
sp³ Carbon Fraction (Fsp³) | 0.71 | Correlates with improved solubility and safety |
Ring System | Bicyclic [cyclopropane + piperidinone] | Balances rigidity and bioactive conformation |
The high Fsp³ character (0.71) directly addresses the "molecular flatness" problem prevalent in early drug discovery, where excessive aromaticity correlates with poor solubility and promiscuous binding. By contrast, 4-azaspiro[2.5]octan-7-one derivatives demonstrate enhanced aqueous solubility and reduced aggregation propensity, translating to improved pharmacokinetic profiles [1]. This scaffold also exhibits superior metabolic resilience compared to non-cyclic tertiary amines, as confirmed by microsomal stability assays showing <20% degradation after 30 minutes in human liver microsomes for N-substituted derivatives .
Synthetic accessibility further elevates its utility. Commercial availability of key building blocks like 4-azaspiro[2.5]octan-7-one hydrochloride (CAS 2306268-61-9) and (4-azaspiro[2.5]octan-7-yl)methanol hydrochloride (CAS not listed) enables rapid analog synthesis [2] [5]. Recent synthetic innovations, such as the BF₃-free route described in patent CN111943894A, overcome safety limitations associated with traditional methods requiring corrosive boron trifluoride diethyl etherate [9]. This route employs 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives, proceeding through sequential substitution, protection, deprotection, and reduction steps with >75% yield at critical stages.
The three-dimensional complexity of 4-azaspiro[2.5]octan-7-one has enabled its application across diverse therapeutic domains. In oncology, derivatives like chalcone-spirocycle hybrids (e.g., compound 10m/ZS44) exhibit potent anti-glioblastoma activity through SIRT1/p53-mediated apoptosis induction, achieving >60% tumor growth inhibition in xenograft models . This efficacy is partly attributable to the scaffold's ability to enhance blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents. The scaffold's logP range (1.5-2.5) and polar surface area (<70 Ų) optimize passive diffusion while minimizing P-glycoprotein efflux .
In infectious disease contexts, spirocyclic oxazolidinones derived from related azaspiro scaffolds demonstrate potent antibacterial effects against multi-drug-resistant Gram-positive pathogens. The spiro architecture's conformational restriction locks the oxazolidinone ring in a bioactive orientation, improving target (23S rRNA) affinity by 15-fold compared to linear analogs [1]. Additionally, the scaffold serves as a versatile molecular hinge in kinase inhibitor design. For instance, incorporating 4-azaspiro[2.5]octane cores into JAK1 inhibitors yields compounds with >100-fold selectivity over JAK2/3 isoforms, attributed to optimal filling of hydrophobic pockets adjacent to the ATP-binding site .
Table 2: Bioactive Derivatives of 4-Azaspiro[2.5]octan-7-one and Their Applications
Derivative | CAS Number | Therapeutic Area | Mechanism/Target | Key Advantage |
---|---|---|---|---|
4-Azaspiro[2.5]octan-7-one hydrochloride | 2306268-61-9 | Synthetic intermediate | N/A | Commercial accessibility (1g, 500mg) |
(S)-4-Azaspiro[2.5]octan-6-amine | 2173189-17-6 | CNS disorders | Amine transporter modulation | Chiral specificity for target engagement |
(4-Azaspiro[2.5]octan-7-yl)methanol HCl | Not specified | Antiviral/antibiotic prodrugs | Esterase-activated prodrugs | Facilitates lipophilic prodrug design |
5-Oxa-2-azaspiro[3.4]octan-7-ol | 1613363-18-0 | Metabolic disease | Enzyme inhibition (undisclosed) | Enhanced solubility (logS = -2.1) |
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one | 30932-83-3 | Antibacterial development | Bacterial cell wall synthesis | Beta-lactam mimetic properties |
Natural product-inspired design further validates this scaffold's utility. Spirocyclic terpenoids like griseusin B and illudin S incorporate analogous [2.5] spiro systems that confer potent cytotoxic effects through DNA alkylation [3]. These natural motifs inspire synthetic strategies where 4-azaspiro[2.5]octan-7-one serves as a cyclopropane bioisostere, replicating spatial geometry while improving synthetic tractability and ADME profiles. Computational analyses reveal that azaspiro[2.5]octane derivatives occupy under-explored regions of 3D chemical space, with principal moment of inertia (PMI) plots demonstrating greater shape diversity than mono-cyclic or fused bicyclic controls [1]. This structural uniqueness translates to higher hit rates in phenotypic screenings—up to 3.2-fold above corporate compound library averages according to recent reports .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7